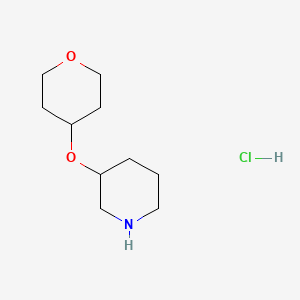![molecular formula C14H20BNO2 B13460149 2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B13460149.png)
2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline is an organic compound that features a boron-containing dioxaborolane ring attached to an aniline moiety via an ethenyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline typically involves the coupling of an appropriate boronic acid or ester with an aniline derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the boronic ester and the aniline derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
科学研究应用
2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs for cancer therapy due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
作用机制
The mechanism of action of 2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, while the aniline moiety can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to modulate biological pathways and chemical reactions effectively .
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.
Bis(pinacolato)diboron: Another boron reagent used in cross-coupling reactions.
Catecholborane: A boron-containing compound used in hydroboration reactions.
Uniqueness
2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline is unique due to its combination of a boron-containing dioxaborolane ring and an aniline moiety. This structure provides a versatile platform for various chemical reactions and interactions, making it valuable in both research and industrial applications .
属性
分子式 |
C14H20BNO2 |
|---|---|
分子量 |
245.13 g/mol |
IUPAC 名称 |
2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-7-5-6-8-12(11)16/h5-10H,16H2,1-4H3/b10-9+ |
InChI 键 |
GAUAWNZRRUJYJW-MDZDMXLPSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,5R)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13460074.png)
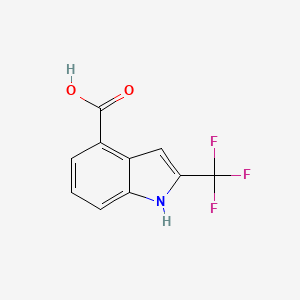
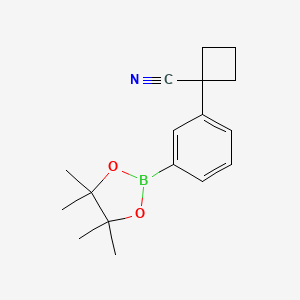
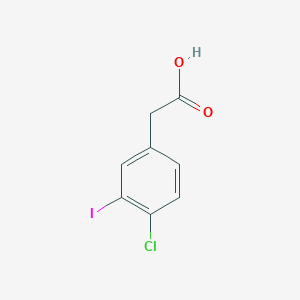
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-4-carboxylic acid](/img/structure/B13460088.png)
![(2-ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B13460093.png)
![1-(4-Chlorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}urea](/img/structure/B13460096.png)
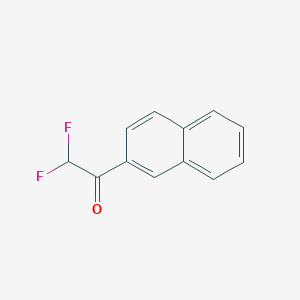
![tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate](/img/structure/B13460108.png)
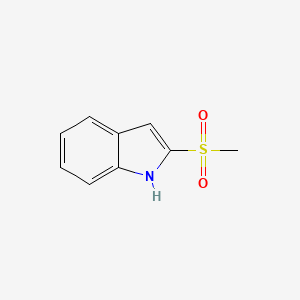
![n,n-Dimethyl-n'-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B13460116.png)
![1-Bromo-3-(methylsulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13460125.png)
